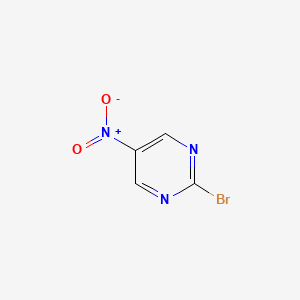

2-溴-5-硝基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-5-nitropyrimidine is an organic compound with the molecular formula C4H2BrN3O2 . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs .

Synthesis Analysis

The synthesis of 2-Bromo-5-nitropyrimidine involves the use of 2-amino-5-bromopyridine as a starting material . The reaction involves the oxidation of 2-amino-5-bromopyridine with hydrogen peroxide in the presence of a catalyst . The reaction is carried out under controlled temperature conditions and the product is obtained after cooling, filtration, and drying .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-nitropyrimidine has been studied using various spectroscopic techniques . The vibrational frequencies of the molecule were obtained by DFT/B3LYP calculations employing a 6-311++G (d, p) basis set . These theoretical results were compared with experimental FT-IR and FT-Raman spectral data .

Chemical Reactions Analysis

2-Bromo-5-nitropyrimidine has been used in various chemical reactions. For instance, it was used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It was also used in the synthesis of 2-pyridyl analogs .

科学研究应用

-

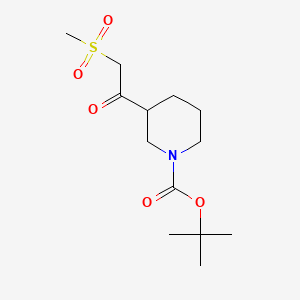

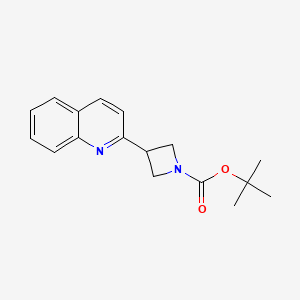

Preparation of boc-protected (piperazin-1-ylmethyl)biaryls : This compound has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

-

Synthesis of 2-pyridyl analogs : It has also been used in the synthesis of 2-pyridyl analogs .

-

Preparation of boc-protected (piperazin-1-ylmethyl)biaryls : This compound has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

-

Synthesis of 2-pyridyl analogs : It has also been used in the synthesis of 2-pyridyl analogs .

安全和危害

2-Bromo-5-nitropyrimidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

属性

IUPAC Name |

2-bromo-5-nitropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZZMWXCPNGVNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660056 |

Source

|

| Record name | 2-Bromo-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-nitropyrimidine | |

CAS RN |

1210824-80-8 |

Source

|

| Record name | 2-Bromo-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594816.png)

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)